![molecular formula C21H23N5O2 B2437659 3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole CAS No. 2320927-14-6](/img/structure/B2437659.png)
3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs .
Synthesis Analysis
The synthesis of such compounds often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered piperidine ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure also includes a cyclopropyl group, a pyridazinyl group, and an indazole group.Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The piperidine ring, for instance, can undergo various reactions including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .科学的研究の応用
Synthesis and Docking Studies :
- Piperazine-1-yl-1H-indazole derivatives, which are structurally similar to the queried compound, have significant roles in medicinal chemistry. A novel compound in this category was synthesized efficiently, and its molecular structure was analyzed through spectral analysis. Docking studies were also conducted to explore its potential interactions with biological targets (Balaraju, Kalyani, & Laxminarayana, 2019).
Enantioselective Process for CGRP Receptor Inhibition :
- Certain piperidine-1-carboxamide derivatives, which share structural similarities with the compound , have been developed as potent antagonists of the calcitonin gene-related peptide (CGRP) receptor. A study describes the efficient and economical synthesis of these compounds, emphasizing the importance of the chiral indazolyl amino ester subunit (Cann et al., 2012).
Anticancer Activities of Novel Mannich Bases :
- Hybrid molecules synthesized from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, which exhibit structural resemblance to the queried compound, have been evaluated for their anticancer activities against prostate cancer cell lines. These Mannich bases displayed moderate cytotoxic activity, offering insights into potential anticancer applications (Demirci & Demirbas, 2019).
Novel Bis(pyrazole-benzofuran) Hybrids as Bacterial Biofilm Inhibitors :
- Bis(pyrazole-benzofuran) hybrids with piperazine linkers, structurally related to the compound , have shown potent antibacterial efficacy. These compounds exhibited significant inhibitory activities against various bacterial strains, including MRSA and VRE, and demonstrated the ability to inhibit bacterial biofilms (Mekky & Sanad, 2020).
Metabolism-Dependent Mutagenicity of Piperazinyl Indazole Compounds :
- A study on a compound containing a piperazinyl indazole motif (similar to the compound ) revealed its mutagenicity in the presence of rat liver S9 subcellular fraction. This study underscores the importance of understanding metabolic pathways and their implications for toxicity and mutagenicity (Chen et al., 2006).
Discovery of RORγt Inverse Agonists for Psoriasis Treatment :
- Research into RORγt inverse agonists, which share a structural motif with the compound , led to the discovery of derivatives with potent inhibitory activity and favorable pharmacokinetic profiles. These compounds were effective in inhibiting IL-17A production, a key factor in psoriasis pathogenesis (Nakajima et al., 2020).
将来の方向性
特性
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c27-21(20-16-3-1-2-4-18(16)23-25-20)26-11-9-14(10-12-26)13-28-19-8-7-17(22-24-19)15-5-6-15/h7-8,14-16,18,20,23,25H,1-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUVKUJXEWRFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(NN2)C(=O)N3CCC(CC3)COC4=NN=C(C=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。